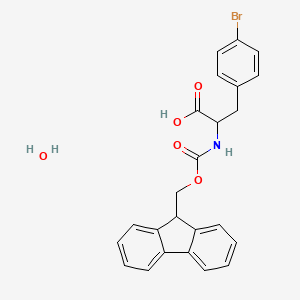
3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-D-phe(4-Br)-OH, also known as fluorenylmethyloxycarbonyl-4-bromo-D-phenylalanine, is a derivative of phenylalanine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group allows for selective deprotection under mild conditions, making it a valuable tool in the field of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-phe(4-Br)-OH typically involves the protection of the amino group of 4-bromo-D-phenylalanine with the Fmoc group. This can be achieved through the reaction of 4-bromo-D-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production of Fmoc-D-phe(4-Br)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Fmoc-D-phe(4-Br)-OH undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are usually carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Deprotection Reactions: Piperidine is the most commonly used reagent for Fmoc deprotection. The reaction is typically performed at room temperature.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of Fmoc-D-phe(4-Br)-OH.
Deprotection Reactions: The major product is 4-bromo-D-phenylalanine, with the Fmoc group removed.
科学的研究の応用
Fmoc-D-phe(4-Br)-OH has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: It is used in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of peptide-based materials and nanostructures.
作用機序
The mechanism of action of Fmoc-D-phe(4-Br)-OH involves the protection and deprotection of the amino group during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. The deprotection step involves the removal of the Fmoc group under basic conditions, revealing the free amino group for further reactions.
類似化合物との比較
Similar Compounds
Fmoc-D-phe-OH: Lacks the bromine atom on the phenyl ring.
Fmoc-L-phe(4-Br)-OH: Contains the L-isomer of phenylalanine instead of the D-isomer.
Boc-D-phe(4-Br)-OH: Uses the tert-butyloxycarbonyl (Boc) group for protection instead of the Fmoc group.
Uniqueness
Fmoc-D-phe(4-Br)-OH is unique due to the presence of the bromine atom on the phenyl ring, which allows for further functionalization through substitution reactions. Additionally, the use of the Fmoc group provides selective deprotection under mild conditions, making it a valuable tool in peptide synthesis.
特性
分子式 |
C24H22BrNO5 |
|---|---|
分子量 |
484.3 g/mol |
IUPAC名 |
3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrate |
InChI |
InChI=1S/C24H20BrNO4.H2O/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28);1H2 |
InChIキー |
NBCKTTGHBAQTGH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Br)C(=O)O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 3-amino-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B14056515.png)
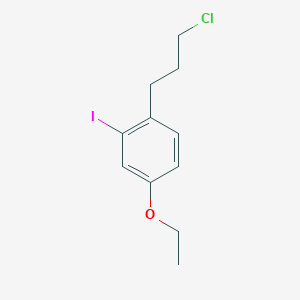
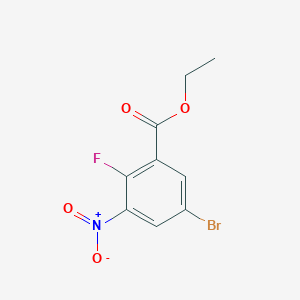

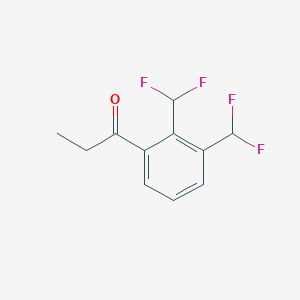
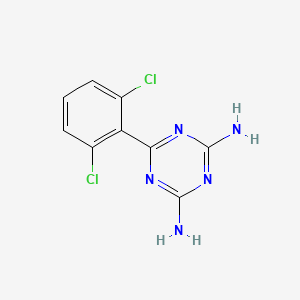

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14056552.png)
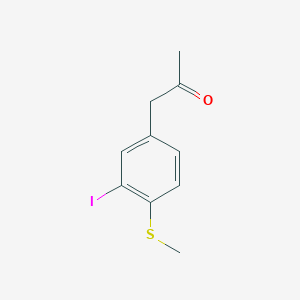
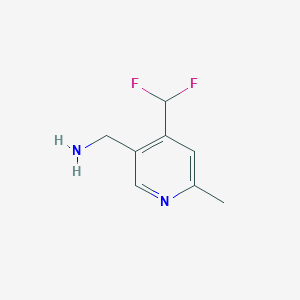
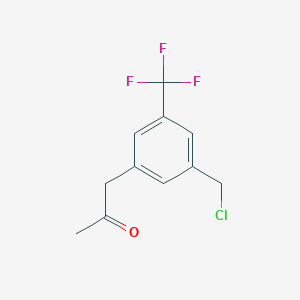
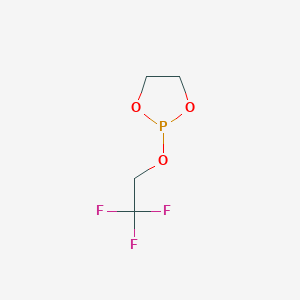
![8,8-Difluoro-2-azabicyclo[5.1.0]octane 2,2,2-trifluoroacetate](/img/structure/B14056592.png)

